1-methyl-3-{[(3-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Overview
Description
MPA is a pyrazole derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in methanol and ethanol. MPA has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is also known to have an inhibitory effect on the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins.
Mechanism of Action
MPA is known to inhibit the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are a group of lipid compounds that play a crucial role in the inflammatory response. By inhibiting the COX enzyme, MPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
MPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. MPA has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPA in lab experiments is its well-established mechanism of action. It is also readily available and relatively inexpensive. However, one of the limitations of using MPA is its potential for non-specific effects. It is important to carefully control for these effects in experimental design.
Future Directions
There are several future directions for research involving MPA. One area of interest is the potential use of MPA in the treatment of cancer. MPA has been shown to have anti-tumor effects in various cancer cell lines. Another area of interest is the development of more specific COX inhibitors that can target specific isoforms of the enzyme. This could potentially lead to fewer side effects and more targeted therapy.
In conclusion, MPA is a pyrazole derivative that has various applications in scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. MPA inhibits the COX enzyme, which is responsible for the production of prostaglandins, thereby reducing inflammation and pain. While MPA has several advantages for lab experiments, it is important to carefully control for non-specific effects. There are several future directions for research involving MPA, including its potential use in the treatment of cancer and the development of more specific COX inhibitors.
Scientific Research Applications
MPA has been extensively used in scientific research due to its anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. MPA has also been used as a tool to study the COX enzyme and its role in inflammation.
properties
IUPAC Name |
1-methyl-3-[(3-methylphenyl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-4-3-5-9(6-8)14-12(17)11-10(13(18)19)7-16(2)15-11/h3-7H,1-2H3,(H,14,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSULMHUNUFMBEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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